

Calcium Fructoborate: A Technical Guide to Bioavailability and Absorption

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Compound of Interest		
Compound Name:	Calcium fructoborate	
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Executive Summary

Calcium fructoborate, a nature-identical sugar-borate ester, has garnered significant attention for its high bioavailability and potential health benefits, particularly in modulating inflammatory processes and supporting bone and cardiovascular health. This technical guide provides a comprehensive overview of the existing scientific literature on the bioavailability, absorption, and metabolic fate of calcium fructoborate. It consolidates quantitative data from human clinical trials, details the experimental methodologies employed in these studies, and visualizes the proposed mechanisms of action and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study of boron-based compounds.

Bioavailability and Pharmacokinetics

Calcium fructoborate is recognized as a highly bioavailable source of boron.[1][2] Upon oral administration, it is hydrolyzed in the gastrointestinal tract, releasing boric acid and fructose.[1] Boric acid is readily absorbed into the bloodstream.[3] While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for calcium fructoborate are not extensively detailed in publicly available literature, studies on boric acid provide relevant insights. Orally administered boron, as boric acid, is readily and almost completely absorbed (>90%).[3] It is distributed throughout the body via passive diffusion and is primarily excreted in the urine, with a reported half-life of approximately 21 hours.[3]



Table 1: Summary of Human Clinical Trials on **Calcium Fructoborate** Supplementation and Inflammatory Marker Modulation

Dosage of Calcium Fructoborate (CFB)	Elemental Boron (B) & Calcium (Ca) per dose	Duration	Key Quantitative Outcomes	Reference
112 mg/day	3 mg B, 5.26 mg Ca	60 days	39.7% reduction in C-reactive protein (CRP)	[1]
108 mg, twice daily	2.91 mg B, 5.4 mg Ca per dose	14 days	Up to 37% reduction in CRP in 7 out of 10 subjects	[1]
57 mg/day	1.5 mg B, 2.85 mg Ca	14 days	60.25% reduction in CRP	[1]
110 mg with glucosamine & chondroitin sulfate	3 mg B, 5.4 mg Ca	14 days	24% reduction in mean WOMAC score, 25% reduction in mean McGill index	[1]
112 mg/day	Not specified	30 days	Significant reduction in IL- 1β, IL-6, and MCP-1	[1]

Experimental Protocols Clinical Trial on Inflammatory and Lipid Markers

A randomized, double-blind, placebo-controlled pilot study was conducted to evaluate the effect of **calcium fructoborate** on systemic inflammation and dyslipidemia markers in middle-aged individuals with primary osteoarthritis.[4]



- Participants: 116 subjects were initially recruited, with 60 completing the 15-day study.[4]
- Intervention: Participants were divided into four groups and received dietary supplementation with **calcium fructoborate** or a placebo for two weeks.[4]
- Data Collection: Blood samples were collected at baseline and at the end of the study to measure inflammatory biomarkers (C-reactive protein, fibrinogen, and erythrocyte sedimentation rate) and lipid markers (triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol).[4]
- Analytical Methods: Standard clinical laboratory methods were used to analyze the blood markers.

In Vitro Study on Inflammatory Mediators

An in vitro study investigated the effects of **calcium fructoborate** on the production of inflammatory mediators by lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[5]

- Cell Culture: RAW 264.7 macrophages were cultured and stimulated with LPS in the presence or absence of calcium fructoborate.[5]
- Analysis of Inflammatory Mediators: The levels of tumor necrosis factor-alpha (TNF-α), interleukins IL-1β and IL-6, and nitric oxide (NO) in the culture medium were measured.
 Cyclooxygenase-2 (COX-2) protein expression was also assessed.[5]
- Key Findings: Treatment with calcium fructoborate resulted in a decrease in the release of IL-1β, IL-6, and NO.[5]

Determination of Boron in Biological Samples

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the primary methods for quantifying boron in biological matrices such as plasma and urine.[6][7]

• Sample Preparation: A common procedure involves wet-ashing of the biological sample to remove the organic matrix.[6]



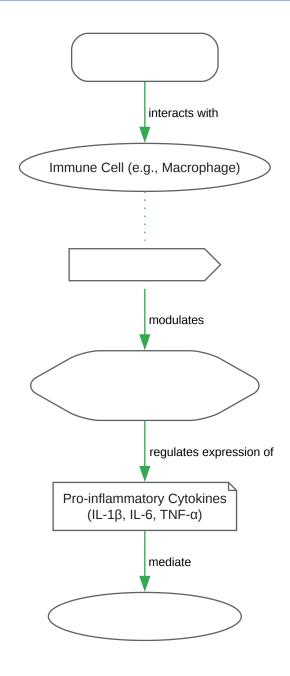
• ICP-MS Analysis: This technique offers high sensitivity and is suitable for detecting the low levels of boron typically found in biological fluids.[6][8] The use of a mannitol-ammonia diluent can help in eliminating the memory effect of boron in the instrument.[8]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of **calcium fructoborate** are believed to be mediated through the modulation of cytokine signaling pathways.[1][9] While the precise molecular targets are still under investigation, evidence suggests that **calcium fructoborate** can influence the production of key pro-inflammatory cytokines such as IL-1β and IL-6.[5][10]

One proposed mechanism of action involves the interaction of the fructoborate complex with glycoprotein receptors on the surface of immune cells, thereby modulating intracellular signaling cascades that lead to the expression of inflammatory mediators.[1] The calcium component of the molecule may also play a role in these signaling pathways, potentially through calcium-dependent signaling cascades that can influence NF-kB activity.[11][12][13]





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Proposed Anti-Inflammatory Signaling Pathway of Calcium Fructoborate.

Interaction with Vitamin D Metabolism

Clinical evidence suggests a link between **calcium fructoborate** supplementation and vitamin D metabolism. One study reported a 19% increase in the endogenous levels of calcitriol (1,25-dihydroxyvitamin D), the active form of vitamin D3, following supplementation with **calcium fructoborate**.[1] Boron is thought to influence the hydroxylation of vitamin D metabolites, a crucial step in the activation of vitamin D.[2][14][15][16][17]

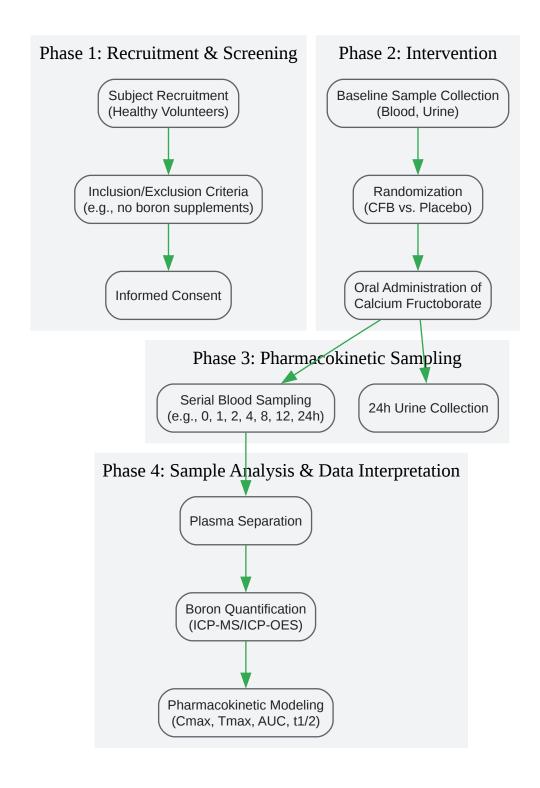












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